molecular formula C13H17NO B13205363 2-{6-Azaspiro[3.4]octan-8-yl}phenol

2-{6-Azaspiro[3.4]octan-8-yl}phenol

Cat. No.: B13205363
M. Wt: 203.28 g/mol
InChI Key: PINXMZDRIKYQRD-UHFFFAOYSA-N
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Description

2-{6-Azaspiro[34]octan-8-yl}phenol is a chemical compound characterized by a spirocyclic structure, which includes a phenol group and an azaspiro octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-Azaspiro[3.4]octan-8-yl}phenol can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{6-Azaspiro[3.4]octan-8-yl}phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the phenol group and the azaspiro moiety.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction can lead to the formation of cyclohexanol derivatives .

Mechanism of Action

The mechanism of action of 2-{6-Azaspiro[3.4]octan-8-yl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the azaspiro moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{6-Azaspiro[3.4]octan-8-yl}phenol is unique due to the presence of both a phenol group and an azaspiro moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-(6-azaspiro[3.4]octan-8-yl)phenol

InChI

InChI=1S/C13H17NO/c15-12-5-2-1-4-10(12)11-8-14-9-13(11)6-3-7-13/h1-2,4-5,11,14-15H,3,6-9H2

InChI Key

PINXMZDRIKYQRD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC2C3=CC=CC=C3O

Origin of Product

United States

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